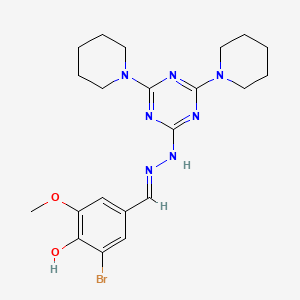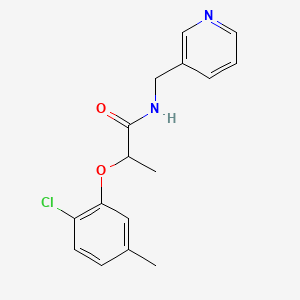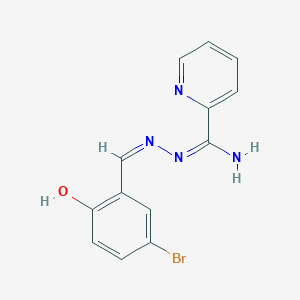
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the activation of the receptor by glutamate. This results in the inhibition of excitatory neurotransmission, which can have a range of physiological effects depending on the specific brain region and cell type.
Biochemical and Physiological Effects:
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including the inhibition of synaptic plasticity, the modulation of neuronal excitability, and the regulation of neurotransmitter release. It has also been implicated in the regulation of synaptic transmission in the hippocampus, a brain region involved in learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone is its high potency and selectivity as an AMPA receptor antagonist, which makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, its use can be limited by its potential toxicity and the need for careful dosing and administration to avoid unwanted effects.
Zukünftige Richtungen
There are several potential future directions for research on 6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone and its applications in scientific research. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the specific roles of different receptor subtypes in various brain regions. Another area of interest is the investigation of the potential therapeutic applications of 6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone and related compounds in the treatment of neurological and psychiatric disorders. Overall, 6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone represents a valuable tool for studying the complex and dynamic processes of synaptic transmission and plasticity in the brain.
Synthesemethoden
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with ethyl trifluoroacetate, followed by the reaction of the resulting intermediate with 2-chloroquinazoline. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone has been widely used in scientific research as a pharmacological tool to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity and learning and memory processes.
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-(trifluoromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-5-3-6(2)8-7(4-5)9(17)16-10(15-8)11(12,13)14/h3-4H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHUCFLOKPYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)

![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6071596.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6071607.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6071610.png)
![[2-({3-[(4-bromobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6071622.png)
![isopropyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6071626.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6071633.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6071637.png)
![4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6071642.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B6071658.png)
![N,N-dimethyl-1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinamine](/img/structure/B6071666.png)